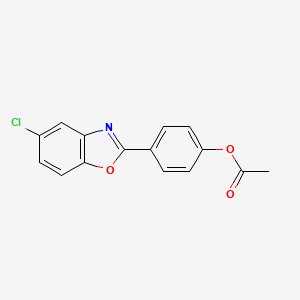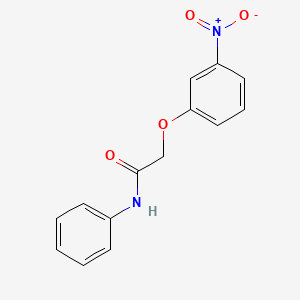![molecular formula C16H13N3O3 B4404548 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate
描述
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been the subject of extensive research in recent years.
作用机制
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes. In addition, it has also been suggested that this compound may interact with DNA and induce cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain bacterial strains. In addition, this compound has also been found to have antioxidant properties and to be capable of scavenging free radicals.
实验室实验的优点和局限性
One of the main advantages of using [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate in lab experiments is its versatility. This compound can be used in a wide range of applications, including fluorescence imaging, cell culture studies, and enzymatic assays. However, one of the limitations of using this compound is that it may be toxic to certain cell types at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
未来方向
There are several future directions for the research on [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate. One potential direction is the development of new derivatives of this compound with improved properties, such as increased selectivity or reduced toxicity. Another potential direction is the exploration of this compound's potential applications in the field of materials science, particularly in the development of new sensors or catalysts. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in the treatment of diseases.
科学研究应用
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate has been found to have a wide range of scientific research applications. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, its use as a potential anticancer agent, and its use as a potential antimicrobial agent. In addition, this compound has also been studied for its potential use in the development of new materials and as a potential catalyst for organic reactions.
属性
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-2-4-12(5-3-11)15-19-18-14(22-15)10-21-16(20)13-6-8-17-9-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMCONRCWPJVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



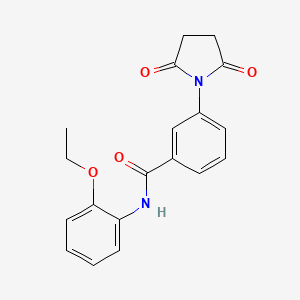
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
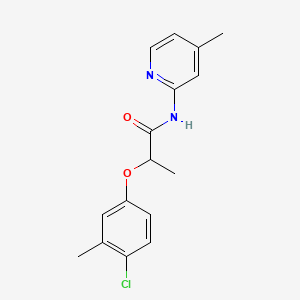
![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)
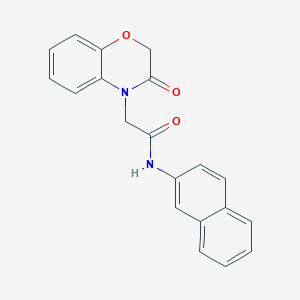
![2-chlorobenzyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4404538.png)
![2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4404547.png)
